molecular formula C14H11N3O4 B8527005 6-(3,4-Dimethoxyphenyl)-3-nitropyridine-2-carbonitrile CAS No. 897359-60-3

6-(3,4-Dimethoxyphenyl)-3-nitropyridine-2-carbonitrile

Cat. No. B8527005
M. Wt: 285.25 g/mol
InChI Key: KSAFVSRGKAEGCV-UHFFFAOYSA-N
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Patent
US08232278B2

Procedure details

Iron (7.14 g, 128 mmol) was added portion wise to a stirred suspension of 6-(3,4-dimethoxyphenyl)-3-nitropyridine-2-carbonitrile (4.56 g; 16 mmol) in methanol (80 ml) and 37% HCl (25 ml). The mixture was refluxed for 5 hours and, after cooling, the pH was adjusted to 9-10 by means of concentrated ammonium hydroxide (30 ml). The mixture was filtered over Celite and washed with MeOH and EtOAc. The filtrate was evaporated to dryness and the residue was purified on silica gel column chromatography, using a mixture of CH2Cl2/EtOAc (in a ratio of 95:5) as eluent, to obtain the pure title compound (2.62 g, yield 64%) which was characterized by its mass spectrum as follows: MS (m/z): 256 ([M+H]+, 100).
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.14 g
Type
catalyst
Reaction Step Three
Yield
64%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]2[N:16]=[C:15]([C:17]#[N:18])[C:14]([N+:19]([O-])=O)=[CH:13][CH:12]=2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[OH-].[NH4+]>CO.Cl.[Fe]>[NH2:19][C:14]1[C:15]([C:17]#[N:18])=[N:16][C:11]([C:5]2[CH:6]=[CH:7][C:8]([O:9][CH3:10])=[C:3]([O:2][CH3:1])[CH:4]=2)=[CH:12][CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.56 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C1=CC=C(C(=N1)C#N)[N+](=O)[O-]
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Name
Quantity
25 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
7.14 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
FILTRATION
Type
FILTRATION
Details
The mixture was filtered over Celite
WASH
Type
WASH
Details
washed with MeOH and EtOAc
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was purified on silica gel column chromatography
ADDITION
Type
ADDITION
Details
a mixture of CH2Cl2/EtOAc (in a ratio of 95:5) as eluent

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC(=CC1)C1=CC(=C(C=C1)OC)OC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.62 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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